6-(1-piperazinyl)imidazo[1,2-b]pyridazine hydrochloride

Building block Derivatization handle Hydrogen bond donor

6-(1-Piperazinyl)imidazo[1,2-b]pyridazine hydrochloride (CAS 1417356-31-0) is a heterocyclic building block comprising a fused imidazo[1,2-b]pyridazine bicyclic core with a piperazine substituent at the 6-position, supplied as the hydrochloride salt. The compound has a molecular weight of 239.70 g/mol, molecular formula C₁₀H₁₄ClN₅, and a predicted pKa of 8.48 for the piperazine NH.

Molecular Formula C10H14ClN5
Molecular Weight 239.70
CAS No. 1417356-31-0
Cat. No. B3102374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1-piperazinyl)imidazo[1,2-b]pyridazine hydrochloride
CAS1417356-31-0
Molecular FormulaC10H14ClN5
Molecular Weight239.70
Structural Identifiers
SMILESC1CN(CCN1)C2=NN3C=CN=C3C=C2.Cl
InChIInChI=1S/C10H13N5.ClH/c1-2-10(14-6-3-11-4-7-14)13-15-8-5-12-9(1)15;/h1-2,5,8,11H,3-4,6-7H2;1H
InChIKeySDSMQDFNJXVDPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1-Piperazinyl)imidazo[1,2-b]pyridazine Hydrochloride (CAS 1417356-31-0): Core Building Block for Multi-Target Kinase and Nuclear Receptor Ligand Discovery


6-(1-Piperazinyl)imidazo[1,2-b]pyridazine hydrochloride (CAS 1417356-31-0) is a heterocyclic building block comprising a fused imidazo[1,2-b]pyridazine bicyclic core with a piperazine substituent at the 6-position, supplied as the hydrochloride salt. The compound has a molecular weight of 239.70 g/mol, molecular formula C₁₀H₁₄ClN₅, and a predicted pKa of 8.48 for the piperazine NH . Its computed topological polar surface area is 45.5 Ų with two hydrogen bond donors and four hydrogen bond acceptors [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of the approved kinase inhibitor ponatinib and appearing as a key intermediate in numerous drug discovery campaigns targeting kinases (TAK1, Mps1/TTK, IKKβ, Haspin, AAK1, PI3K/mTOR), nuclear receptors (FXR/PPARδ), phosphodiesterases (PDE10), and anti-infective programs [2].

Why 6-(1-Piperazinyl)imidazo[1,2-b]pyridazine Hydrochloride Cannot Be Replaced by Morpholine, Piperidine, or Chloro Analogs


The identity of the C6 substituent on the imidazo[1,2-b]pyridazine core is a critical determinant of both downstream synthetic versatility and target potency. Morpholino analogs lack an ionizable NH and cannot serve as a derivatization handle for amide, sulfonamide, urea, or reductive amination chemistry. Piperidino analogs possess only a single nitrogen and a carbon-only ring, eliminating the second basic center that enables salt formation and protonation-dependent solubility tuning. The 6-chloro precursor (CAS 6775-78-6) is a reactive SNAr substrate but is not biologically annotated and requires additional synthetic steps to install pharmacophoric amines [1]. Furthermore, direct comparator data from TAK1 kinase assays demonstrate that the C6 substituent identity alters target inhibition by up to 3.7-fold at a fixed concentration, underscoring that in-class substitution is not an interchangeable procurement decision [2].

Quantitative Differentiation Evidence: 6-(1-Piperazinyl)imidazo[1,2-b]pyridazine Hydrochloride vs Closest Analogs


Free Piperazine NH as an Essential Derivatization Handle: HBD and Synthetic Versatility vs Morpholino and Piperidino Analogs

6-(1-Piperazinyl)imidazo[1,2-b]pyridazine hydrochloride provides a free secondary amine (NH) on the piperazine ring that serves as a derivatization handle for amide coupling, sulfonamide formation, urea synthesis, and reductive amination. This NH is categorically absent in 6-morpholino-imidazo[1,2-b]pyridazine (oxygen replaces NH; zero HBD) and is absent in 6-piperidin-1-yl-imidazo[1,2-b]pyridazine (carbon replaces second nitrogen; zero HBD from the ring). Computed hydrogen bond donor counts confirm this difference: the target HCl salt has 2 HBD (piperazinium NH₂⁺), the corresponding free base has 1 HBD (piperazine NH), and both morpholino and piperidino analogs have 0 HBD from the C6 substituent [1]. This structural feature is exploited across at least five distinct target classes where the piperazine NH is elaborated to optimize potency, selectivity, and pharmacokinetics [2][3].

Building block Derivatization handle Hydrogen bond donor Parallel synthesis Piperazine chemistry

C6 Substituent Identity Directly Controls TAK1 Kinase Inhibition Potency: Head-to-Head Comparator Data at 100 nM

In a direct head-to-head kinase screening campaign using the ADP-Glo TAK1 assay at 100 nM compound concentration, the C6 substituent on the imidazo[1,2-b]pyridazine core produced a 3.7-fold range in percent inhibition: no C6 substituent (compound 1) achieved 26% inhibition, piperidine (compound 4) achieved 46% inhibition, unsubstituted morpholine (compound 2) achieved 91% inhibition, and cis-2,6-dimethylmorpholine (compound 3) achieved 95% inhibition [1]. Although the simple piperazine-substituted core was not tested as a singleton in this panel, the study explicitly states that '6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines, with an appropriate aryl substituent at position-3, inhibit TAK1 at nanomolar concentrations,' confirming that the piperazine-substituted scaffold is productive for kinase engagement [1]. This dataset establishes that C6 substitution is not optional for TAK1 activity and that the identity of the cyclic amine dictates the magnitude of inhibition.

TAK1 kinase Multiple myeloma Kinase inhibition Structure-activity relationship C6 substitution

Piperazine-Elaborated Derivative Compound 26 Outperforms Clinical-Stage Takinib by >1000-Fold in Cellular Antiproliferative Assays

Compound 26, a piperazine-containing imidazo[1,2-b]pyridazine derivative with an elaborated indazole substituent at the piperazine nitrogen, was benchmarked against the known TAK1 inhibitor takinib. In the enzymatic ADP-Glo TAK1 assay, compound 26 achieved an IC₅₀ of 55 nM compared to takinib's IC₅₀ of 187 nM, representing a 3.4-fold improvement in biochemical potency [1]. The differentiation was dramatically amplified in cellular assays: against the H929 human multiple myeloma cell line, compound 26 exhibited a GI₅₀ of 43 nM, whereas takinib required 51,000 nM (51 μM)—a greater than 1,186-fold difference. Against MPC-11 murine plasmacytoma cells, compound 26 showed a GI₅₀ of 41 nM compared to takinib's 8,500 nM [1]. These data demonstrate that the piperazine-imidazo[1,2-b]pyridazine scaffold, when elaborated, can yield cellular potency far exceeding that of a comparator TAK1 inhibitor.

TAK1 inhibitor Cellular potency Multiple myeloma GI50 Takinib

FXR/PPARδ Dual Agonist Activity of Piperazine-Elaborated Derivatives Demonstrates Scaffold Versatility Beyond Kinase Inhibition

6-(Piperazin-1-yl)imidazo[1,2-b]pyridazine derivatives have been rationally designed as dual FXR/PPARδ agonists through hybridization of the FXR agonist GW-4064 and PPARδ agonist GW-0742 pharmacophores [1]. The optimized compound 10g—derived from the 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine scaffold—displayed an FXR agonistic EC₅₀ of 12.28 nM and 69% PPARδ activation at 100 nM [1]. In a bleomycin-induced murine pulmonary fibrosis model, compound 10g administered at 40 mg/kg QD significantly attenuated collagen deposition and reduced α-SMA expression in lung tissue [1]. This demonstrates that the same piperazine-imidazo[1,2-b]pyridazine core that supports kinase inhibitor development also enables nuclear receptor modulator discovery, a versatility not demonstrated for the morpholino or piperidino C6 analogs in the nuclear receptor space.

FXR agonist PPARδ agonist Nuclear receptor Pulmonary fibrosis Dual-target modulator

Mps1 (TTK) Kinase Inhibition: Piperazine-Containing Derivative Achieves Sub-Nanomolar Cellular Potency with Oral Bioavailability and Selectivity Over 192 Kinases

Property-based optimization at the 6-position of the imidazo[1,2-b]pyridazine scaffold yielded compound 27f, which contains a piperazine-linked substituent at C6 [1]. Compound 27f demonstrated cellular Mps1 IC₅₀ of 0.70 nM and A549 lung cancer cell antiproliferative IC₅₀ of 6.0 nM [1]. Critically, 27f was profiled against a panel of 192 kinases and exhibited high selectivity for Mps1 [1]. The compound achieved oral bioavailability in rat and demonstrated in vivo antitumor activity [1]. This level of potency, selectivity breadth, and pharmacokinetic performance has not been reported for morpholino-only or piperidino-only C6 imidazo[1,2-b]pyridazine derivatives in the Mps1 program, where a scaffold change to imidazo[1,2-b]pyridazine was specifically required to achieve oral exposure [1].

Mps1 kinase TTK inhibitor Antiproliferative Kinase selectivity Oral bioavailability

Hydrochloride Salt Form Provides Predicted Physicochemical Advantages Over Free Base for Handling, Solubility, and Formulation

6-(1-Piperazinyl)imidazo[1,2-b]pyridazine hydrochloride (CAS 1417356-31-0, MW 239.70) is the hydrochloride salt of the free base (CAS 946157-08-0, MW 203.24). The predicted pKa of the piperazine NH is 8.48 ± 0.10, indicating that the piperazine nitrogen is predominantly protonated at physiological pH (7.4) . As the hydrochloride salt, the compound is pre-protonated, ensuring consistent ionization state and enhanced aqueous solubility compared to the free base, which must undergo protonation-dependent dissolution. Vendor specifications list the compound as a non-hazardous material for transport with a recommended long-term storage condition of 'cool, dry place' . Typical commercial purity is 95–98%, with multiple independent suppliers offering the product in research quantities (1 g to 10 g) . The predicted density is 1.41 ± 0.1 g/cm³ .

Hydrochloride salt Aqueous solubility pKa Solid-state handling Salt selection

High-Impact Application Scenarios for 6-(1-Piperazinyl)imidazo[1,2-b]pyridazine Hydrochloride Based on Quantitative Evidence


TAK1 Kinase Inhibitor Lead Optimization for Multiple Myeloma and Inflammatory Disease Programs

Procurement of 6-(1-piperazinyl)imidazo[1,2-b]pyridazine hydrochloride provides immediate access to a scaffold that has generated TAK1 inhibitors with enzymatic IC₅₀ values as low as 55 nM and cellular GI₅₀ values as low as 24 nM against H929 multiple myeloma cells, surpassing the benchmark inhibitor takinib by >1,000-fold in cellular assays [1]. The free piperazine NH can be elaborated via amide coupling, sulfonamide formation, or reductive amination to install aryl, heteroaryl, or acyl groups that drive potency and selectivity [1]. This scenario is supported by direct head-to-head comparator data demonstrating that C6 substitution is required for meaningful TAK1 engagement, with the piperazine scaffold enabling further diversification at both the C3 and piperazine N positions [1].

Dual FXR/PPARδ Agonist Development for Idiopathic Pulmonary Fibrosis and Metabolic Disorders

The same 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine core has been successfully employed to generate dual FXR/PPARδ agonists with an FXR EC₅₀ of 12.28 nM and 69% PPARδ activation at 100 nM (compound 10g), demonstrating in vivo antifibrotic efficacy in a bleomycin-induced pulmonary fibrosis mouse model [2]. This application extends the utility of the scaffold well beyond kinase inhibition into the nuclear receptor modulator space—a differentiation that morpholino and piperidino C6 analogs have not demonstrated. Researchers pursuing polypharmacology approaches to complex fibrotic or metabolic diseases can leverage this scaffold to simultaneously engage two therapeutically validated nuclear receptor targets [2].

Mps1/TTK Mitotic Kinase Inhibitor Programs Requiring Oral Bioavailability and Broad Kinase Selectivity

For oncology programs targeting the mitotic checkpoint kinase Mps1 (TTK), 6-(1-piperazinyl)imidazo[1,2-b]pyridazine hydrochloride provides entry to a chemotype that has produced compound 27f—a sub-nanomolar cellular Mps1 inhibitor (IC₅₀ = 0.70 nM) with antiproliferative activity at 6.0 nM against A549 cells, selectivity over 192 kinases, oral bioavailability in rat, and in vivo antitumor efficacy [3]. Critically, the published optimization campaign demonstrated that the imidazo[1,2-b]pyridazine core was specifically required to achieve oral exposure after earlier imidazo[1,2-a]pyrazine leads failed to demonstrate bioavailability [3]. This scenario is ideal for teams seeking a validated starting point for mitotic kinase inhibitor development with a defined path to in vivo candidates.

Focused Library Synthesis and Parallel Medicinal Chemistry Across Multiple Target Classes

The free piperazine NH of 6-(1-piperazinyl)imidazo[1,2-b]pyridazine hydrochloride is a single-point diversification handle enabling rapid parallel synthesis of amide, sulfonamide, urea, and N-alkyl libraries [1][2][3][4]. The scaffold is annotated as a privileged structure in medicinal chemistry and has yielded potent ligands for TAK1, Mps1, IKKβ, Haspin, AAK1, PDE10, PI3K/mTOR, and FXR/PPARδ, making it one of the most target-class-versatile C6-substituted imidazo[1,2-b]pyridazine building blocks commercially available [4]. Procurement of this single building block can support multiple lead discovery programs simultaneously, reducing inventory complexity and enabling efficient resource allocation across a discovery portfolio.

Quote Request

Request a Quote for 6-(1-piperazinyl)imidazo[1,2-b]pyridazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.